N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a methyl group linked to adamantane-1-carboxamide at position 2. A sulfanyl (-S-) bridge at position 5 connects to a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl moiety. The adamantane group enhances lipophilicity and metabolic stability, while the triazole and indole rings contribute to hydrogen bonding and π-π interactions, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O2S/c36-27(34-11-10-23-6-4-5-9-25(23)34)19-38-29-33-32-26(35(29)24-7-2-1-3-8-24)18-31-28(37)30-15-20-12-21(16-30)14-22(13-20)17-30/h1-9,20-22H,10-19H2,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZTTBSNADWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the attachment of the adamantane moiety. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while substitution reactions on the adamantane moiety can introduce various functional groups .
Scientific Research Applications
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The indole and triazole moieties can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane-Triazole Scaffolds
a) 3-Alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (Ia-Ig, IIa-IIg)
- Structure : These derivatives share the 5-adamantane-1-yl and 4-R-substituted triazole core. The R group varies (methyl or phenyl), and the sulfanyl group is substituted with alkyl chains (C4–C10) .
- Synthesis : Cyclization of hydrazinecarbothioamides in alkaline medium, followed by alkylation with haloalkanes .
- Key Differences :
- The target compound incorporates a dihydroindole-oxoethyl group via the sulfanyl bridge, whereas these analogues have simpler alkyl chains.
- The phenyl substituent at position 4 in the target compound may enhance aromatic interactions compared to methyl in IIa-IIg.
b) 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine
- Structure : Features a triazole core with a methyl group at position 4 and a sulfanyl-linked ethylamine group.
- Activity : Reported antiviral and antibacterial properties due to adamantane’s hydrophobic interactions .
- Key Differences :
- The ethylamine side chain lacks the indole-oxoethyl complexity of the target compound, likely reducing its binding affinity to serotonin or dopamine receptors.
Analogues with Indole and Sulfanyl Linkages
a) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y)
- Structure : Adamantane is directly fused to an indole ring, with a 2-oxoacetamide group at position 3 .
- Synthesis : Reacting adamantane-1-carbonyl chloride with o-toluidine, followed by Mn-BuLi and oxalyl chloride treatment .
- The sulfanyl bridge in the target compound may confer greater conformational flexibility than the rigid indole-oxoacetamide linkage.
b) N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
- Structure : Oxadiazole replaces triazole, with an indole-methyl group and sulfanyl-linked acetamide .
- Activity : Demonstrated enzyme inhibition, likely due to the oxadiazole’s electron-deficient nature .
- Key Differences :
- Oxadiazole vs. triazole alters electronic properties; triazoles are more basic and may engage in stronger hydrogen bonding.
Comparative Data Tables
Table 1: Physical-Chemical Properties of Selected Analogues
Key Research Findings
Synthetic Flexibility : The target compound’s synthesis is more complex than simpler triazole derivatives, requiring multi-step coupling of adamantane, triazole, and dihydroindole units .
Biological Potential: Adamantane-triazole hybrids exhibit antihypoxic, antiviral, and antibacterial activities, suggesting the target compound may share these properties .
Structure-Activity Relationships: Adamantane: Enhances lipid membrane penetration and resistance to oxidative degradation . Sulfanyl Bridge: Longer alkyl chains (e.g., in IIc) improve antihypoxic activity, while aromatic groups (e.g., indole) may target neurological receptors . 4-Phenyl vs.
Biological Activity
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining an adamantane core with an indole derivative and a triazole moiety. The presence of sulfur in the form of a thioether enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The compound exhibited an IC₅₀ value in the low micromolar range, indicating strong anti-proliferative activity.
Case Study:
In a study involving A549 cells treated with the compound at concentrations ranging from 0 to 100 µM, a dose-dependent decrease in cell viability was observed. The compound showed a reduction in viability by approximately 40% at 50 µM compared to untreated controls (p < 0.01) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and microbial resistance. The triazole moiety is believed to interfere with the synthesis of nucleic acids in bacteria, while the indole structure may induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
